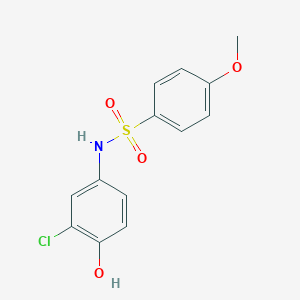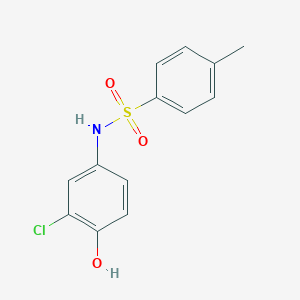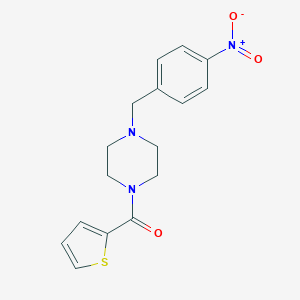
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as NBQX, is a non-competitive antagonist of the AMPA receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the mechanisms of glutamate neurotransmission and the role of AMPA receptors in various physiological and pathological conditions.
Mechanism Of Action
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that mediates the fast excitatory synaptic transmission in the central nervous system. By binding to the receptor and blocking the ion channel, 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine prevents the influx of calcium ions and the depolarization of the postsynaptic membrane, thereby inhibiting the excitatory synaptic transmission.
Biochemical and Physiological Effects
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target cells or tissues. For example, it can reduce the excitotoxicity and oxidative stress in neurons exposed to glutamate or other neurotoxins, and it can attenuate the development of kindling and seizures in animal models of epilepsy. It can also modulate the reward-related behavior and the synaptic plasticity in the mesolimbic dopamine system, which is implicated in drug addiction.
Advantages And Limitations For Lab Experiments
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments, such as its high potency and selectivity for the AMPA receptor, its stability and solubility in aqueous solutions, and its availability from commercial sources. However, it also has some limitations, such as its non-specific effects on other ion channels and receptors, its potential toxicity and side effects in vivo, and its dependence on the experimental conditions and the target cells or tissues.
Future Directions
There are several future directions for the use of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine in scientific research, such as:
1. Developing more potent and selective AMPA receptor antagonists based on the structure of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, to improve the specificity and efficacy of the pharmacological interventions.
2. Investigating the role of AMPA receptors in the regulation of synaptic plasticity and learning and memory, and the potential therapeutic implications for cognitive disorders.
3. Exploring the interactions between AMPA receptors and other neurotransmitter systems, such as GABA and acetylcholine, and the implications for neuropsychiatric disorders.
4. Examining the effects of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine and other AMPA receptor antagonists on the development and progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
5. Studying the mechanisms of drug addiction and the potential therapeutic strategies based on the modulation of AMPA receptor function, using 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine and other pharmacological agents.
Synthesis Methods
The synthesis of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine involves several steps, including the reaction between 4-nitrobenzyl chloride and 2-thiophenecarboxylic acid to form the corresponding acid chloride, which is then reacted with piperazine to produce 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine. The final product is obtained by purification through recrystallization.
Scientific Research Applications
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and drug addiction. It has also been used to study the mechanisms of glutamate neurotransmission and synaptic plasticity.
properties
Product Name |
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-2-1-11-23-15)18-9-7-17(8-10-18)12-13-3-5-14(6-4-13)19(21)22/h1-6,11H,7-10,12H2 |
InChI Key |
XFAZTBNRJSOIAC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

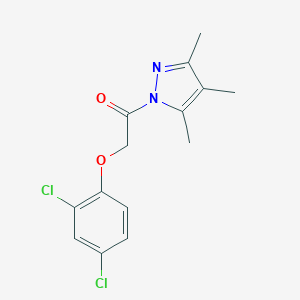

![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
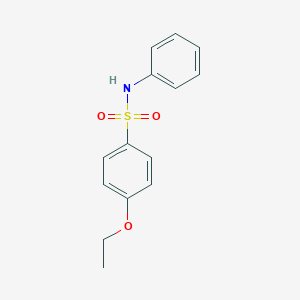


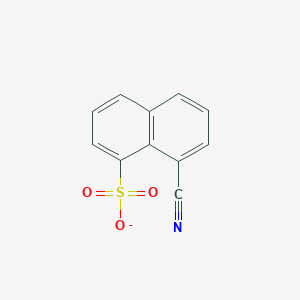
![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)
